2-(Pentafluorosulfur)aniline

Description

The exact mass of the compound 2-(Pentafluorosulfur)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pentafluorosulfur)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentafluorosulfur)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQAAOKNAPOLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678641 | |

| Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246998-10-6 | |

| Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylsulphur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Pentafluorosulfur)aniline: Pathways and Protocols

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety in medicinal and agrochemical research, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] Among SF₅-substituted scaffolds, 2-(Pentafluorosulfur)aniline is a key building block, providing a strategic entry point for introducing the SF₅ group into a wide array of complex molecules via its versatile amino handle. However, the synthesis of this ortho-substituted aniline is non-trivial. The powerful electron-withdrawing and meta-directing nature of the SF₅ group precludes classical electrophilic aromatic substitution strategies for direct functionalization at the C2 position.[2] This guide provides an in-depth exploration of robust and field-proven synthetic pathways to access 2-(Pentafluorosulfur)aniline, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis of the primary strategies.

The Core Challenge: Overcoming the Meta-Directing Influence of the SF₅ Group

The primary obstacle in synthesizing 2-(Pentafluorosulfur)aniline is the electronic character of the pentafluorosulfanyl group. It is one of the most strongly electron-withdrawing groups known, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Furthermore, its electronic influence preferentially directs incoming electrophiles to the meta position.[2] Consequently, direct nitration or amination of pentafluorosulfanylbenzene fails to produce the desired ortho-isomer in any significant yield. This necessitates synthetic strategies that bypass traditional EAS pathways, such as building the substitution pattern from a pre-functionalized ring or employing modern directed C-H activation techniques.

This guide will detail the two most effective strategies for achieving the ortho-amino functionality:

-

Directed ortho-Metalation and Subsequent Amination: A powerful, modern approach that utilizes a directed C-H activation to install a functional group at the C2 position, which is then converted to the amine.

-

Reduction of an ortho-Nitro Precursor: A classic and reliable method, contingent on the successful synthesis of the key intermediate, 2-nitro-1-(pentafluorosulfanyl)benzene.

The following diagram provides a high-level overview of these divergent synthetic philosophies.

Caption: High-level comparison of the two primary synthetic routes.

Pathway I: Directed ortho-Metalation and Functionalization

This pathway represents the most versatile and arguably the most effective method for generating ortho-substituted pentafluorosulfanyl arenes. It leverages a directed metalation strategy that circumvents the inherent electronic bias of the SF₅ group. The breakthrough in this area was the development of an in situ ortho-lithiation protocol using the strong, non-nucleophilic base lithium tetramethylpiperidide (LiTMP).[3][4]

Principle of Directed ortho-Lithiation

Attempts to lithiate pentafluorosulfanylbenzene with common organolithium reagents like n-BuLi were unsuccessful.[3] The successful protocol relies on LiTMP at cryogenic temperatures (e.g., -60 °C). At this temperature, LiTMP is capable of deprotonating the C2 position, which is acidified by the inductive effect of the adjacent SF₅ group. It is critical to perform the reaction at or below this temperature, as the resulting lithiated intermediate is prone to eliminating lithium fluoride to form a reactive benzyne intermediate at temperatures as low as -40 °C.[3] A key innovation of this method is the in situ trapping of the lithiated species with an electrophile present in the reaction mixture, which prevents decomposition and leads to high yields of the ortho-functionalized product.

Synthesis of the Key Intermediate: 2-Bromo-1-(pentafluorosulfanyl)benzene

Direct amination of the ortho-lithiated intermediate is challenging. A more robust approach involves a two-step sequence: trapping the anion with a versatile handle that can be subsequently converted to the amine. A silyl group serves this purpose admirably, as it can be readily transformed into a halide, providing an ideal substrate for transition-metal-catalyzed amination.[4]

The workflow is as follows:

-

Ortho-Silylation: Pentafluorosulfanylbenzene is treated with LiTMP in the presence of a silyl chloride electrophile to generate the 2-silylated derivative.

-

Halodesilylation: The 2-silyl group is then converted to a 2-bromo group.

-

Amination: The resulting 2-bromo-1-(pentafluorosulfanyl)benzene undergoes a Buchwald-Hartwig or similar cross-coupling reaction to yield the target aniline.

Caption: Step-by-step workflow via ortho-lithiation and subsequent amination.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylsilyl)pentafluorosulfanylbenzene [5]

-

Reagents & Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopentafluorosulfanylbenzene (0.5 mmol, 142 mg), chlorodimethylsilane (3.5 mmol, 329 mg), THF (0.5 mL), and pentane (1.5 mL). Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Reaction: In a separate flask, prepare a solution of lithium tetramethylpiperidide (TMPLi) (2.5 mmol, 367 mg) in THF/pentane. Slowly add the TMPLi solution to the reaction mixture at -78 °C over 30 minutes.

-

Workup & Purification: Stir the reaction at -78 °C for 9 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the product as a light yellowish oil.

| Electrophile | Product | Yield (%) | Reference |

| Me₃SiCl | 2-(Trimethylsilyl)pentafluorosulfanylbenzene | 60 | [3] |

| Me₂PhSiCl | 2-(Dimethyl(phenyl)silyl)pentafluorosulfanylbenzene | 50 | [3] |

| Me₃GeCl | 2-(Trimethylgermyl)pentafluorosulfanylbenzene | 65 | [3] |

| Et₃GeCl | 2-(Triethylgermyl)pentafluorosulfanylbenzene | 57 | [3] |

| Table 1. Yields for in situ ortho-lithiation/trapping of pentafluorosulfanylbenzene. |

Protocol 2: Synthesis of 2-Bromo-1-(pentafluorosulfanyl)benzene This protocol is adapted from standard halodesilylation procedures and the work of Daugulis et al. on converting silylarenes to haloarenes.[4]

-

Reagents & Setup: In a round-bottom flask, dissolve 2-(dimethylsilyl)pentafluorosulfanylbenzene (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL). Add N-bromosuccinimide (NBS, 1.2 mmol) and sodium fluoride (NaF, 2.0 mmol).

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup & Purification: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield 2-bromo-1-(pentafluorosulfanyl)benzene.

Protocol 3: Palladium-Catalyzed Amination to 2-(Pentafluorosulfur)aniline This is a representative Buchwald-Hartwig amination protocol. The optimal catalyst, ligand, and base may require screening.

-

Reagents & Setup: To an oven-dried Schlenk tube, add 2-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Evacuate and backfill the tube with argon three times.

-

Reaction: Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe. Seal the tube and heat the mixture to 100 °C for 16 hours.

-

Hydrolysis & Workup: Cool the reaction to room temperature. Add 2 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the imine. Neutralize the mixture with aqueous NaOH and extract with ethyl acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(Pentafluorosulfur)aniline.

Pathway II: Reduction of an ortho-Nitro Precursor

This strategy follows a more traditional disconnection approach: installing a nitro group as a masked amine and then performing a reduction in the final step. The primary challenge, as previously noted, is the synthesis of the 2-nitro-1-(pentafluorosulfanyl)benzene precursor. While direct nitration is ineffective, specialized methods may provide access to this key intermediate. Assuming the precursor can be obtained, its reduction to the aniline is a high-yielding and reliable transformation.

Synthesis of the 2-Nitro Precursor

The synthesis of 2-nitro-1-(pentafluorosulfanyl)benzene is not widely reported. However, related compounds have been made via nucleophilic aromatic substitution (SₙAr) on highly activated rings. For instance, 1-nitro-3-(pentafluorosulfanyl)benzene can undergo amination to yield 2-nitro-4-(pentafluorosulfanyl)aniline.[6] Another advanced approach could involve a Diels-Alder cycloaddition between a diene and a SF₅-substituted alkyne, which can provide regioselective access to complex substitution patterns.[7] For the purposes of this guide, we will treat the 2-nitro precursor as an available, albeit challenging to obtain, starting material.

Reduction of the Nitro Group

The reduction of aromatic nitro compounds to anilines is one of the most robust reactions in organic chemistry.[8] A variety of methods are available, allowing for selection based on substrate tolerance and laboratory capabilities.

-

Metal/Acid Reduction: The use of metals like iron, tin, or zinc in acidic media (e.g., HCl) is a classic, inexpensive, and highly effective method.[9]

-

Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst is a very clean method that often produces high yields and purity, though it may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).[10]

-

Transfer Hydrogenation: Using a hydrogen source like ammonium formate with a Pd/C catalyst is a milder alternative to using hydrogen gas.

Caption: Conceptual workflow for the nitro reduction strategy.

Experimental Protocol

Protocol 4: Reduction of 2-Nitro-1-(pentafluorosulfanyl)benzene with Tin(II) Chloride [9]

-

Reagents & Setup: In a round-bottom flask, dissolve 2-nitro-1-(pentafluorosulfanyl)benzene (1.0 mmol) in ethanol (10 mL). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Purification: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aniline by column chromatography.

Conclusion and Outlook

The synthesis of 2-(Pentafluorosulfur)aniline, a valuable building block for chemical biology and materials science, is readily achievable through strategic planning that circumvents the challenges posed by the electronic properties of the SF₅ group.

-

The Directed ortho-Metalation Pathway is the most versatile and powerful strategy. It provides a reliable entry point to not only the target aniline but a wide range of other 2-substituted pentafluorosulfanyl arenes, making it the preferred method for discovery chemistry.

-

The Nitro Reduction Pathway is a classic and highly efficient transformation. Its primary limitation is the accessibility of the 2-nitro precursor. Should a scalable synthesis for this intermediate be developed, this route would become highly attractive for large-scale production due to its simplicity and low cost.

As the importance of the SF₅ moiety continues to grow, the development of even more direct and efficient methods for C-H functionalization around this unique group will remain a key area of research, further enabling the exploration of this fascinating chemical space.

References

- (No Source Provided)

- (No Source Provided)

-

Goti, G., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

(2023). Pentafluorosulfanylbenzene. Wikipedia. [Link]

-

Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]

-

Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry. [Link]

- (No Source Provided)

-

Daugulis, O., et al. (2022). In situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Supporting Information. [Link]

-

Beier, P., et al. (2015). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]

-

Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. ResearchGate. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central. [Link]

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

-

(2012). Studies on the Photodegradation of Aromatic Pentafluorosulfanyl Compounds. ProQuest Dissertations - Bibliothèque et Archives Canada. [Link]

-

Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Semantic Scholar. [Link]

- (No Source Provided)

-

Magnier, E., et al. (2023). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. [Link]

- (No Source Provided)

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

- (No Source Provided)

- (No Source Provided)

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

- (No Source Provided)

- (No Source Provided)

-

(2023). Reduction of nitro compounds. Wikipedia. [Link]

- (No Source Provided)

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. [Link]

- (No Source Provided)

-

Various Authors. (2014). How do you selectively reduce the nitro group? ResearchGate. [Link]

- (No Source Provided)

-

Nava, E. L., et al. (2008). 4-Aminophenylsulfur pentafluoride. IUCr Journals. [Link]

- (No Source Provided)

- (No Source Provided)

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

The Emergence of a "Super" Building Block: A Technical Guide to 2-(Pentafluorosulfur)aniline

Introduction: Beyond Trifluoromethylation with the Pentafluorosulfanyl Group

In the landscape of modern medicinal and materials chemistry, the pursuit of novel molecular scaffolds with unique physicochemical properties is paramount. For decades, the trifluoromethyl (CF₃) group has been a mainstay for modulating lipophilicity, metabolic stability, and electronic character. However, the scientific community is increasingly turning to a more powerful successor: the pentafluorosulfanyl (SF₅) group.[1] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety boasts a unique combination of properties, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity, making it a highly attractive substituent in the design of advanced materials and pharmaceuticals.[1][2]

This technical guide focuses on a key building block within this emerging class of compounds: 2-(Pentafluorosulfur)aniline. Its strategic placement of the bulky and electron-demanding SF₅ group ortho to the versatile amino functionality presents both unique synthetic challenges and a wealth of opportunities for creating novel chemical entities. This document will provide an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 2-(Pentafluorosulfur)aniline, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding: An Octahedral Powerhouse

The S-F bond lengths are not identical; the axial S-F bond is typically slightly longer than the equatorial S-F bonds.[1] The C-S-Fₐₓ bond angle is nearly linear, approaching 180°.[1] The presence of the bulky SF₅ group ortho to the amino group likely induces some steric strain, potentially influencing the planarity of the aniline ring and the rotational freedom around the C-S and C-N bonds.

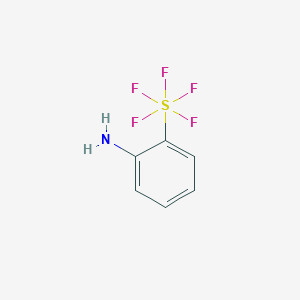

Diagram 1: Molecular Structure of 2-(Pentafluorosulfur)aniline

Caption: Ball-and-stick representation of 2-(Pentafluorosulfur)aniline.

Physicochemical Properties: A Profile of Lipophilicity and Electron Deficiency

The introduction of the SF₅ group dramatically influences the physicochemical properties of the parent aniline molecule. While experimental data for 2-(Pentafluorosulfur)aniline is scarce, we can infer its properties based on data from its isomers and other SF₅-substituted aromatics.

| Property | Value (Predicted/Compared) | Causality and Insights |

| Molecular Formula | C₆H₆F₅NS | - |

| Molecular Weight | 219.18 g/mol | - |

| Melting Point | Data not available. Likely a low-melting solid or high-boiling liquid. | The bulky SF₅ group can disrupt crystal packing, potentially lowering the melting point compared to more symmetrical isomers. |

| Boiling Point | Data not available. Expected to be significantly higher than aniline due to increased molecular weight and polarity. | Strong intermolecular forces contribute to a higher boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents. | The large, non-polar SF₅ group imparts high lipophilicity. |

| LogP | High (e.g., LogP of 4-SF₅-aniline is ~3.9)[3] | The SF₅ group is more lipophilic than a trifluoromethyl group, which is advantageous for cell membrane permeability in drug candidates.[4] |

| pKa | Expected to be significantly lower than aniline (pKa of aniline ~4.6). | The potent electron-withdrawing nature of the ortho-SF₅ group strongly reduces the basicity of the amino group by delocalizing the nitrogen lone pair. |

Spectroscopic Characterization: The Unmistakable Signature of the SF₅ Group

The spectroscopic analysis of 2-(Pentafluorosulfur)aniline is dominated by the unique features of the SF₅ group, particularly in ¹⁹F NMR.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most definitive tool for identifying the pentafluorosulfanyl group. It exhibits a characteristic A₄B pattern: an intense doublet corresponding to the four equatorial fluorine atoms and a quintet for the single axial fluorine atom. The chemical shift of the axial fluorine is typically found at a higher field than the equatorial fluorines. For instance, in related SF₅-anilines, the axial fluorine appears around δ 85 ppm, while the equatorial fluorines are observed around δ 63 ppm.[3]

-

¹H NMR: The ¹H NMR spectrum will show complex multiplets for the aromatic protons, influenced by both the amino and the strongly electron-withdrawing SF₅ group. The protons on the aromatic ring are expected to be shifted downfield compared to aniline due to the deshielding effect of the SF₅ group. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon atom attached to the SF₅ group will experience a significant downfield shift. The other aromatic carbon signals will also be influenced by the substituent effects of both the amino and SF₅ groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Electron Ionization (EI) mass spectrometry of SF₅-containing compounds often shows extensive fragmentation, which can provide structural information.[3]

Synthesis: Navigating the Challenges of Ortho-Functionalization

The synthesis of 2-(Pentafluorosulfur)aniline is not trivial, primarily due to the challenge of introducing the SF₅ group and then functionalizing the ortho position, or vice-versa. While a definitive, optimized protocol for this specific isomer is not widely published, a plausible synthetic strategy can be devised based on established methodologies for related compounds. A promising approach involves the ortho-lithiation of pentafluorosulfanylbenzene followed by amination.

Diagram 2: Plausible Synthetic Pathway for 2-(Pentafluorosulfur)aniline

Caption: A plausible synthetic route via ortho-lithiation.

Experimental Protocol (Hypothetical, based on related literature[5]):

Step 1: Ortho-Lithiation of Pentafluorosulfanylbenzene

-

To a solution of pentafluorosulfanylbenzene (1.0 eq) in a mixture of THF and pentane at -60 °C under an inert atmosphere, add a solution of lithium tetramethylpiperidide (LiTMP) (1.1 eq) dropwise.

-

Stir the reaction mixture at -60 °C for 1 hour to ensure the formation of the ortho-lithiated species. The low temperature is critical to prevent the elimination of LiF and the formation of an aryne intermediate.[5]

Step 2: Electrophilic Amination

-

To the cold solution of the ortho-lithiated intermediate, add a solution of a suitable electrophilic aminating agent, such as N,O-bis(trimethylsilyl)hydroxylamine (1.2 eq), in THF.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

Step 3: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Pentafluorosulfur)aniline.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The characteristic ¹⁹F NMR A₄B pattern is a key diagnostic for the successful incorporation and integrity of the SF₅ group.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 2-(Pentafluorosulfur)aniline is dictated by the interplay between the nucleophilic amino group and the electron-deficient aromatic ring, which is heavily influenced by the ortho-SF₅ substituent.

-

Reactions of the Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. However, its nucleophilicity is significantly attenuated by the adjacent electron-withdrawing SF₅ group. This may necessitate harsher reaction conditions compared to aniline. For instance, SF₅-anilines have been successfully used in condensation reactions to form amides, which are precursors to insecticides.[3]

-

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the SF₅ group. The amino group, being an activating ortho-, para-director, will compete with the deactivating effect of the SF₅ group. The substitution pattern will likely be a complex outcome of these opposing electronic effects and steric hindrance from the bulky SF₅ group.

-

Nucleophilic Aromatic Substitution: While the SF₅ group itself is generally stable, its strong electron-withdrawing effect can activate the aromatic ring towards nucleophilic aromatic substitution, particularly for leaving groups at the para position.

Applications in Drug Discovery and Materials Science

The unique properties of the SF₅ group make 2-(Pentafluorosulfur)aniline a valuable building block for various applications.

-

Medicinal Chemistry: The SF₅ group is often used as a bioisosteric replacement for the trifluoromethyl or tert-butyl group to enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets.[6] For example, SF₅-containing analogs of the anti-inflammatory drug flufenamic acid have been synthesized and shown to be potent inhibitors of certain enzymes.[7] 2-(Pentafluorosulfur)aniline provides a scaffold to introduce the SF₅ group in close proximity to other pharmacophoric features.

-

Agrochemicals: The high lipophilicity and metabolic stability conferred by the SF₅ group are highly desirable in the development of new pesticides. SF₅-anilines are key intermediates in the synthesis of novel meta-diamide insecticides.[3]

-

Materials Science: The high thermal stability and unique electronic properties of SF₅-containing aromatics make them promising candidates for the development of liquid crystals, polymers, and other advanced materials.[1]

Conclusion

2-(Pentafluorosulfur)aniline represents a fascinating and highly valuable building block at the forefront of fluorine chemistry. Its unique combination of a powerful electron-withdrawing and lipophilic SF₅ group with a versatile amino functionality offers a rich platform for chemical innovation. While its synthesis presents challenges, the potential rewards in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials are substantial. As synthetic methodologies continue to improve, we can expect to see the "super" properties of 2-(Pentafluorosulfur)aniline and its derivatives increasingly harnessed to address complex scientific challenges.

References

-

Beier, P., Pastyříková, T., & Vida, V. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]

-

Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

Sowaileh, M. F., et al. (2017). Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Bioorganic & Medicinal Chemistry Letters, 27(21), 4849-4853. [Link]

- Zanda, M., & Sani, M. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 12(9), 1435-1454.

-

Prakash, G. K. S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 48(12), 1646-1648. [Link]

-

Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-26. [Link]

-

Colby, D. A., Sowaileh, M. F., & Hazlitt, R. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27, 1-13. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

-

Welch, J. T., & Lim, D. S. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(pentafluoro-λ⁶-sulfanyl)aniline: A Technical Guide

Abstract

Introduction: The Significance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF₅) group has emerged as a bioisostere for other functional groups, such as the trifluoromethyl and nitro groups, in the design of novel bioactive molecules. Its octahedral geometry, high electronegativity, and metabolic stability make it an attractive substituent for modulating the physicochemical properties of drug candidates. The introduction of the SF₅ group at the ortho position of the aniline ring is expected to induce significant electronic and conformational changes, which will be reflected in its spectroscopic data. This guide provides the foundational knowledge for interpreting such data.

Molecular Structure and Key Spectroscopic Correlations

The structure of 2-(pentafluoro-λ⁶-sulfanyl)aniline presents a unique combination of an electron-donating amino group and a strongly electron-withdrawing pentafluorosulfanyl group on an aromatic ring. The ortho-disubstitution pattern suggests potential intramolecular interactions and steric hindrance that will influence the spectroscopic output.

Figure 1. Molecular structure of 2-(pentafluoro-λ⁶-sulfanyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(pentafluoro-λ⁶-sulfanyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for its unambiguous identification.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | 3.5 - 5.0 | broad singlet | - |

| H6 | 7.2 - 7.4 | dd | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |

| H4 | 7.0 - 7.2 | ddd | ³J(H,H) ≈ 8, ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |

| H5 | 6.8 - 7.0 | ddd | ³J(H,H) ≈ 8, ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |

| H3 | 6.7 - 6.9 | dd | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |

Interpretation:

-

The amino protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

The aromatic protons will resonate in the range of 6.7-7.4 ppm. The strongly electron-withdrawing SF₅ group will deshield the ortho (H3) and para (H5) protons relative to aniline, while the electron-donating amino group will shield the ortho (H6) and para (H4) protons. The interplay of these effects will determine the final chemical shifts.

-

The coupling pattern will be complex due to ortho, meta, and para H-H couplings.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-S) | 150 - 155 |

| C1 (C-N) | 145 - 150 |

| C4 | 130 - 135 |

| C6 | 125 - 130 |

| C5 | 118 - 122 |

| C3 | 115 - 118 |

Interpretation:

-

The carbon atom directly attached to the sulfur of the SF₅ group (C2) is expected to be significantly downfield due to the strong electron-withdrawing effect.

-

The carbon atom attached to the nitrogen (C1) will also be downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of both substituents.

¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 4 F-eq | +60 to +80 | doublet | ²J(Feq-Fax) ≈ 140-150 |

| 1 F-ax | +80 to +100 | quintet | ²J(Feq-Fax) ≈ 140-150 |

Interpretation:

-

The ¹⁹F NMR spectrum of the SF₅ group is highly characteristic. It typically shows a pattern of two signals with a 4:1 integration ratio.[1]

-

The four equatorial fluorine atoms (F-eq) appear as a doublet due to coupling with the single axial fluorine.

-

The axial fluorine atom (F-ax) appears as a quintet due to coupling with the four equatorial fluorines.[1]

-

The exact chemical shifts can be influenced by the electronic nature of the aromatic ring.

Figure 2. General workflow for NMR analysis of 2-(pentafluoro-λ⁶-sulfanyl)aniline.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid or dissolved sample, use a salt plate (e.g., NaCl or KBr).

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3500 | N-H stretching (asymmetric and symmetric) |

| 1600 - 1650 | N-H bending (scissoring) |

| 1500 - 1600 | C=C aromatic stretching |

| 800 - 900 | S-F stretching |

| 700 - 800 | C-H out-of-plane bending |

Interpretation:

-

The N-H stretching vibrations of the primary amine will appear as two distinct bands in the region of 3400-3500 cm⁻¹.

-

The strong absorptions due to the S-F stretching of the SF₅ group are expected in the fingerprint region, typically between 800 and 900 cm⁻¹.

-

The aromatic C=C stretching and C-H bending vibrations will also be present.

Mass Spectrometry (MS)

Experimental Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 249 | [M]⁺ (Molecular Ion) |

| 122 | [M - SF₅]⁺ |

| 127 | [SF₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 249, corresponding to the molecular weight of C₆H₆F₅NS.

-

A prominent fragment ion is expected from the loss of the SF₅ group, resulting in a peak at m/z 122.

-

A peak corresponding to the SF₅⁺ fragment may also be observed at m/z 127.

Figure 3. Predicted key fragmentation pathways for 2-(pentafluoro-λ⁶-sulfanyl)aniline in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(pentafluoro-λ⁶-sulfanyl)aniline. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the characterization of this and related novel chemical entities. The distinctive ¹⁹F NMR signature of the SF₅ group, coupled with the characteristic patterns in ¹H NMR, ¹³C NMR, IR, and MS, provides a robust toolkit for structural verification. As the field of fluorine chemistry continues to expand, a thorough understanding of these spectroscopic techniques is indispensable for the advancement of medicinal and materials chemistry.

References

-

Sigma-Aldrich. 2-Fluoroaniline. [Link]

-

Dalvit, C., & Parent, A. (2019). Fast NMR Methods for Measuring in the Direct and/or Competition Mode the Dissociation Constants of Chemical Fragments Interacting with a Receptor. CHEMMEDCHEM. The supplementary information for this article often contains detailed NMR data for novel compounds. While the primary focus is on a different molecule, the principles of SF₅ NMR are discussed. A direct link to the full text or supplementary data would be required for a complete citation. A representative search on ResearchGate for "2-bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline" will lead to relevant publications. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This is a standard textbook that provides the foundational principles for interpreting NMR, IR, and MS spectra.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. Aniline. [Link] This database provides reference spectroscopic data for aniline, which serves as a basis for comparison.

Sources

Synthesis of 2-(Pentafluorosulfur)aniline derivatives

An In-Depth Technical Guide to the Synthesis of 2-(Pentafluorosulfur)aniline Derivatives

Authored by a Senior Application Scientist

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group."[1] Its unique combination of properties—high electronegativity (Hammett constant σₚ = 0.68), significant lipophilicity (Hansch parameter π = 1.23), and substantial steric bulk (55.4 ų)—differentiates it from the more conventional trifluoromethyl (CF₃) moiety.[2] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.[2][3]

This guide provides an in-depth exploration of the synthetic strategies for accessing aniline derivatives bearing the SF₅ group at the ortho position. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific routes are chosen and how reaction parameters are optimized. The focus is on providing a robust, self-validating framework for researchers, scientists, and drug development professionals aiming to incorporate this unique functional group into their molecular designs.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2-(pentafluorosulfur)aniline derivatives is not typically achieved through direct substitution onto a pre-formed 2-SF₅-aniline core, as the parent molecule itself is a challenging target. Instead, the most successful and versatile approaches involve constructing the desired scaffold around SF₅-containing building blocks or introducing the SF₅ group at a key step in the formation of a heterocyclic system.

Strategy 1: Radical Addition-Cyclization for Heterocycle Construction

One of the most elegant and powerful methods for creating complex 2-SF₅-aniline derivatives, particularly 2-SF₅-indoles, involves a domino sequence initiated by the radical addition of pentafluorosulfur chloride (SF₅Cl) to an alkyne. This strategy is particularly valuable as it builds the heterocyclic core and installs the SF₅ group in a highly controlled manner.

The causality behind this approach is rooted in the facile generation of the SF₅ radical from SF₅Cl under radical initiation conditions (e.g., using triethylborane, BEt₃). This radical readily adds to the π-system of an alkyne, such as those found in 2-ethynylaniline precursors. The subsequent steps are designed to promote an intramolecular cyclization, leading to the formation of the indole ring.[2][4]

A key decision point in this pathway is the management of the aniline's nitrogen protecting group (e.g., tosyl, Ts). The choice of base in the subsequent elimination and cyclization steps dictates the final product. For instance, using a strong, non-nucleophilic base like lithium hexamethyldisilazane (LiHMDS) can effect dehydrochlorination to form an SF₅-alkyne intermediate while preserving the N-Ts group.[4] Conversely, conditions employing potassium phosphate (K₃PO₄) can promote both cyclization and concomitant deprotection, yielding the N-H indole directly.[2]

This protocol, adapted from methodologies described by C. B. F. G. T. et al., demonstrates a telescoped (one-pot) procedure for converting 2-ethynylaniline derivatives into 2-SF₅-indoles.[2]

Step 1: Radical Addition of SF₅Cl

-

In a dry Schlenk flask under an inert atmosphere (Argon), dissolve the N-Ts protected 2-ethynylaniline derivative (1.0 eq.) in dry dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of triethylborane (BEt₃, 1.0 M in hexanes, 0.2 eq.) dropwise.

-

Bubble pentafluorosulfur chloride (SF₅Cl) gas through the solution for 5-10 minutes. Caution: SF₅Cl is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety precautions.[5]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor reaction completion by ¹⁹F NMR.

Step 2: Cyclization and Deprotection

-

Once the radical addition is complete, add potassium phosphate (K₃PO₄, 3.0 eq.) and N,N-dimethylformamide (DMF, equal volume to DCM).

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-SF₅-indole.

The versatility of this method is demonstrated by its tolerance to a wide range of substituents on the aniline ring.

| Entry | Aniline Substituent | Product | NMR Yield (%)[2] | Isolated Yield (%)[2] |

| 1 | H | 5a | 99 | 65 |

| 2 | 4-Me | 5b | 99 | 63 |

| 3 | 4-OMe | 5c | 99 | 54 |

| 4 | 4-Cl | 5e | 99 | 70 |

| 5 | 4-CO₂Me | 5f | 99 | 60 |

| 6 | 4-CN | 5h | 99 | 45 |

| 7 | 5-Cl | 5j | 80 | 55 |

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

Caption: Workflow for the synthesis of 2-SF₅-indoles via radical addition.

Strategy 2: Functionalization of Pre-existing SF₅-Anilines

When the target molecule is a simple substituted aniline rather than a complex heterocycle, a more direct approach is the functionalization of a commercially available SF₅-aniline, such as 4-(pentafluorosulfur)aniline. This strategy leverages standard aromatic chemistry, including electrophilic substitution and cross-coupling reactions.

The key to this approach is understanding the directing effects of the substituents. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the SF₅ group is a deactivating, meta-director. In a molecule like 4-SF₅-aniline, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6).

This protocol illustrates a two-step sequence starting from 4-(pentafluorosulfur)aniline involving bromination followed by a palladium-catalyzed cross-coupling reaction to install a methyl group at the 2-position.[1][6]

Step 1: Bromination

-

Dissolve 4-(pentafluorosulfur)aniline (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-bromo-4-(pentafluorothio)aniline.

Step 2: Palladium-Catalyzed Methylation

-

To a reaction vessel, add 2-bromo-4-(pentafluorothio)aniline (1.0 eq.), methylboronic acid (2.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and Pd(dppf)Cl₂·DCM (0.1 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon).

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 105 °C and stir for 5-12 hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate (NaHCO₃).

-

Dry the organic layer, concentrate, and purify by flash column chromatography to afford 2-methyl-4-(pentafluorothio)aniline. A typical yield for this step is around 64%.[1]

Caption: Synthesis of 2-methyl-4-SF₅-aniline from 4-SF₅-aniline.

Strategy 3: Nucleophilic Aromatic Substitution (SₙAr)

The potent electron-withdrawing nature of the SF₅ group can be harnessed to facilitate nucleophilic aromatic substitution (SₙAr) reactions.[7] While less common for directly producing 2-SF₅-anilines, this strategy is highly effective for synthesizing derivatives where an aniline is the nucleophile attacking an SF₅-activated aromatic ring. For the synthesis of an SF₅-aniline itself, the strategy requires a precursor with a suitable leaving group (e.g., -F or -NO₂) ortho to the SF₅ group and a nitro group elsewhere on the ring to provide sufficient activation. The nitro group can then be reduced to the target aniline.

For instance, a compound like 1-fluoro-2-nitro-3-(pentafluorosulfanyl)benzene could theoretically undergo SₙAr with ammonia, followed by reduction. However, the synthesis of such precursors is non-trivial. A more practical application involves the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with aqueous ammonia in DMSO under heat and pressure to yield 3-amino-5-nitro-1-(pentafluorosulfanyl)benzene, which can be further modified.[7]

Safety and Handling Considerations

Working with SF₅-containing reagents requires stringent safety protocols.

-

SF₅Cl: As noted, pentafluorosulfur chloride is a toxic, corrosive gas. All manipulations must be conducted within a certified chemical fume hood.[5][8] Ensure access to emergency gas shut-offs and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Fluorinating Reagents: Many syntheses of SF₅ precursors involve highly reactive fluorinating agents. These reactions can be energetic and should only be performed by trained personnel with appropriate shielding.

-

General Chemical Safety: Always consult the Safety Data Sheet (SDS) for every reagent used.[9] Store chemicals appropriately, segregating incompatible materials.[11] Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible and in good working order.

Conclusion and Future Outlook

The synthesis of 2-(pentafluorosulfur)aniline derivatives offers a gateway to novel chemical entities with potentially superior pharmacological and material properties. The choice of synthetic strategy is dictated by the complexity of the target molecule. For intricate heterocyclic systems like indoles, the radical addition-cyclization pathway provides a sophisticated and efficient solution. For simpler substituted anilines, the functionalization of existing SF₅-aromatic cores via classical electrophilic substitution and modern cross-coupling reactions is a reliable and proven approach. As the library of commercially available SF₅-building blocks expands, we can anticipate the development of even more versatile and efficient methodologies, further cementing the role of the "super-trifluoromethyl" group in the landscape of advanced chemical synthesis.

References

-

S. F. W. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]

-

S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

C. B. F. G. T. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

-

S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF. ResearchGate. Available at: [Link]

-

S. J. C. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]

-

S. L. K. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. Available at: [Link]

-

P. B. (2014). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

-

C. B. F. G. T. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. ACS Publications. Available at: [Link]

-

S. P. (2023). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. ChemRxiv. Available at: [Link]

- U.S. Patent. (1979). Preparation of fluorinated anilines. Google Patents.

-

P. B. (2023). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. Cambridge Open Engage. Available at: [Link]

-

S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. Figshare. Available at: [Link]

-

SynCrest Inc. Handling of reagents. SynCrest Inc. Available at: [Link]

-

S. L. K. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]

-

P. B. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals. Available at: [Link]

-

Total Environmental Compliance. (2018). 5 Safety Measures to Take When Handling Chemicals. Total Environmental Compliance. Available at: [Link]

-

Labmate Online. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Labmate Online. Available at: [Link]

-

Questron Technologies Corp. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. Available at: [Link]

-

Oakwood Chemical. 2-Fluoro-5-(pentafluorosulfur)aniline. Oakwood Chemical. Available at: [Link]

-

R. K. et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed. Available at: [Link]

-

S. S. (2022). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link]

-

M. G. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central. Available at: [Link]

-

J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

-

J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH. Available at: [Link]

-

J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Request PDF. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). Synthesis of perfluoroalkylated acridines from 2-(perfluoralkyl)aniline 64. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Handling of reagents - SynCrest Inc. [syncrest.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. fortussafety.nz [fortussafety.nz]

- 10. questron.ca [questron.ca]

- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

2-(Pentafluorosulfur)aniline reaction mechanism studies

An In-Depth Technical Guide to the Reaction Mechanisms of 2-(Pentafluorosulfur)aniline

Executive Summary

The pentafluorosulfanyl (SF₅) group has rapidly emerged as a substituent of profound interest in medicinal chemistry, agrochemistry, and materials science, often dubbed a "super-trifluoromethyl group" due to its exceptional electronegativity, lipophilicity, and chemical stability.[1][2] This guide offers a comprehensive exploration of the reaction mechanisms of anilines bearing this unique functional group, with a particular focus on 2-(pentafluorosulfur)aniline and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide a causal analysis of the experimental choices and mechanistic pathways. We will dissect the intricate interplay between the strongly electron-donating amino group and the powerfully electron-withdrawing SF₅ moiety, which governs the molecule's reactivity in electrophilic, nucleophilic, metal-catalyzed, and radical transformations. This whitepaper is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also field-proven, reproducible experimental protocols and quantitative data to inform laboratory practice.

Chapter 1: The Unique Physicochemical Profile of the Pentafluorosulfanyl (SF₅) Group

The SF₅ group's influence on a parent molecule is dramatic. Its octahedral geometry and the high electronegativity of the fluorine atoms create a functionality with distinct properties that set it apart from other common bioisosteres like trifluoromethyl (CF₃) or tert-butyl groups.[3][4]

Key Physicochemical Properties:

-

High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry (Hammett constant σₚ = 0.68), surpassing even the nitro group.[5] This profoundly influences the electron distribution within the aromatic ring.

-

Exceptional Stability: Aryl pentafluorosulfanyl compounds exhibit high thermal and chemical stability, making them robust scaffolds in various synthetic and physiological environments.[1]

-

Significant Lipophilicity: The SF₅ group significantly increases the lipophilicity of a molecule (Hansch parameter π = 1.23), which can enhance properties like cell membrane permeability, a critical factor in drug design.[5]

-

Steric Profile: With a volume of 55.4 ų, it is sterically larger than a CF₃ group but smaller than a t-Bu group, allowing for fine-tuned steric interactions with biological targets.[5]

When appended to an aniline ring, particularly at the ortho position, the SF₅ group establishes a fascinating electronic dichotomy. The lone pair of the amino group pushes electron density into the ring, activating the ortho and para positions for electrophilic attack.[6][7] Conversely, the SF₅ group strongly withdraws electron density, deactivating the ring. This competitive relationship is the central theme governing the reaction mechanisms discussed herein.

Chapter 2: Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The reactivity of 2-(pentafluorosulfur)aniline in electrophilic aromatic substitution (EAS) is a direct consequence of the electronic tug-of-war between the activating -NH₂ group and the deactivating -SF₅ group. The -NH₂ group is a powerful ortho-, para-director, while the -SF₅ group is a strong meta-director relative to its own position. The outcome of an EAS reaction depends on the reaction conditions and the nature of the electrophile.

Mechanism: Halogenation

Halogenation, particularly bromination, serves as a clear example of this interplay. The strong activation by the amino group typically dominates, directing the incoming electrophile to the positions most activated by it. For instance, in a related 4-(pentafluorothio)aniline derivative, bromination occurs at the positions ortho to the activating amino group.[1]

Caption: Workflow for electrophilic bromination of a SF₅-aniline derivative.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 2-bromo-6-methyl-4-(pentafluorothio)aniline, demonstrating a typical procedure for the halogenation of an SF₅-aniline derivative.[1]

Objective: To synthesize 2-bromo-6-methyl-4-(pentafluorothio)aniline via electrophilic bromination.

Materials:

-

2-methyl-4-(pentafluorothio)aniline (350 mg, 1.5 mmol)

-

N-bromosuccinimide (NBS) (1.03 eq., 1.545 mmol)

-

Dimethylformamide (DMF) (15 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methyl-4-(pentafluorothio)aniline (350 mg, 1.5 mmol) in 15 mL of DMF in a round-bottom flask.

-

Add N-bromosuccinimide (1.03 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with EtOAc (10 mL).

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (hexane:EtOAc = 20:1) to yield the desired product.

Expected Outcome: 2-bromo-6-methyl-4-(pentafluorothio)aniline is obtained as a red solid (yield: 98%).[1]

Challenges in Nitration and Sulfonylation

-

Nitration: Direct nitration of anilines with standard acidic nitrating mixtures is often problematic. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group.[6][7] This leads to the formation of significant amounts of the meta-nitro product, alongside oxidative side reactions. To circumvent this, the amino group is often protected via acetylation before nitration.

-

Sulfonylation: Direct sulfonylation can also be aggressive. However, recent advances have demonstrated visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, offering a milder alternative.[8]

Chapter 3: Nucleophilic Pathways: Reactions at the Amino Group and the Aromatic Core

The nucleophilic character of 2-(pentafluorosulfur)aniline is primarily centered on the lone pair of the amino group.[9] This enables a range of reactions, most notably the formation of amides, which are crucial in the synthesis of bioactive molecules.

Mechanism: Amide Bond Formation (Acylation)

The reaction of the aniline's amino group with an activated carboxylic acid derivative, such as an acyl chloride, is a fundamental transformation. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This pathway is central to the synthesis of various SF₅-containing insecticides and pharmaceuticals.[1][10]

Caption: Generalized mechanism for amide bond formation with SF₅-anilines.

Experimental Protocol: Synthesis of a SF₅-Containing Meta-Diamide

This protocol is adapted from a procedure used to synthesize novel insecticides, highlighting the practical application of this reaction.[1][10]

Objective: To synthesize a 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide derivative.

Materials:

-

A 4-SF₅-aniline derivative (e.g., 1a-d from the source)

-

3-benzamido-2-fluorobenzoyl chloride (prepared separately)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (H₂O)

Procedure:

-

Prepare a solution of the 4-SF₅-aniline derivative and NaHCO₃ in an acetone/water mixture.

-

Add the 3-benzamido-2-fluorobenzoyl chloride to the solution.

-

Reflux the reaction mixture for 2 hours.

-

After cooling, the product typically precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary:

| Entry | R¹ | R² | R³ | Final Product | Insecticidal Activity (Eating Area %) |

| 4a | H | H | H | 3-benzamido-N-(4-(SF₅)phenyl)-2-fluorobenzamide | >30% |

| 4b | H | H | CH₃ | 3-benzamido-N-(2-methyl-4-(SF₅)phenyl)-2-fluorobenzamide | >30% |

| 4c | H | Br | CH₃ | 3-benzamido-N-(2-bromo-6-methyl-4-(SF₅)phenyl)-2-fluorobenzamide | 5-10% |

| 4d | CH₃ | H | CH₃ | 3-benzamido-N-(2,6-dimethyl-4-(SF₅)phenyl)-2-fluorobenzamide | 0-5% |

| Data adapted from Molecules 2020, 25, 5536.[10] |

Chapter 4: Metal-Catalyzed Cross-Coupling: Forging New Bonds

Transition metal catalysis provides powerful tools for functionalizing the SF₅-aniline scaffold, enabling the formation of C-C, C-S, and other bonds that are difficult to construct via classical methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is effective for introducing alkyl or aryl groups onto the aromatic ring. For example, brominated SF₅-anilines can be methylated in good yields using methylboronic acid with a palladium catalyst.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction demonstrates the utility of pre-functionalizing the ring via halogenation and then using cross-coupling chemistry for further diversification. Yields for such transformations are typically moderate to high (64-75%).[1]

Nickel-Catalyzed C-F Bond Activation

A more advanced strategy involves the direct activation of C-F bonds, which are typically very strong. Nickel-catalyzed systems have shown promise in coupling aryl fluorides with arylboronic acids. While direct examples on 2-(pentafluorosulfur)aniline are sparse, mechanistic studies on related compounds like 2-fluorobenzofurans suggest a pathway involving the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination and transmetalation.[11] This represents a frontier in the functionalization of highly fluorinated aromatics.

Chapter 5: Radical and Oxidative Transformations

Beyond two-electron pathways, SF₅-anilines can engage in more exotic transformations involving radical intermediates or oxidative dearomatization.

-

Radical Reactions: The synthesis of SF₅-alkynes, which can be precursors to SF₅-indoles and other heterocycles, often proceeds via the radical addition of SF₅Cl to a terminal alkyne.[5][12] Furthermore, pentafluorophenyl radicals can be generated from pentafluoroaniline and used to functionalize other aromatic compounds, establishing the electrophilic character of these radical species.[13]

-

Oxidative Dearomatization: A particularly noteworthy reaction is the oxidation of SF₅-anilines and phenols, which can lead to ring-opening and the formation of aliphatic SF₅-containing compounds.[14][15] For example, oxidation of 2-amino-4-(pentafluorosulfur)phenol with lead tetraacetate leads to dearomatization and the formation of SF₅-substituted muconic acid derivatives.[15] This unique transformation provides a synthetic route from readily available aromatic starting materials to valuable aliphatic SF₅ building blocks, which are otherwise difficult to access.[14]

Conclusion and Future Outlook

The reaction mechanisms of 2-(pentafluorosulfur)aniline and its congeners are dictated by a complex balance of electronic effects. The activating, ortho-, para-directing amino group and the deactivating, meta-directing pentafluorosulfanyl group create a scaffold with nuanced and highly tunable reactivity. Standard transformations like electrophilic substitution and nucleophilic acylation are robust and well-understood, providing the backbone for the synthesis of complex molecules for the life sciences. Concurrently, modern methodologies, including metal-catalyzed cross-coupling, C-F activation, and novel oxidative pathways, are opening new avenues for derivatization. As the demand for novel fluorinated motifs in drug development and materials science continues to grow, a deep mechanistic understanding of SF₅-anilines will be paramount for the rational design of next-generation chemical entities.

References

-

Lee, K., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]

-

Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Organic Letters, 16(19), 5188-5191. Available at: [Link]

-

Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25. Available at: [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

-

Lee, K., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. Available at: [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]

-

Chen, Y., et al. (2024). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. Molecules, 29(10), 2298. Available at: [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-5-(pentafluorosulfur)aniline. Retrieved from [Link]

-

Gvozdzev, K., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Angewandte Chemie, 135(35), e202306412. Available at: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Retrieved from [Link]

-

Lee, S.-C., et al. (2023). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ChemRxiv. Available at: [Link]

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 846-891. Available at: [Link]

-

Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Retrieved from [Link]

-

Sci-Hub. (n.d.). Aromatic polyfluoro-compounds. Part XXVII. Reactions of pentafluoro-aniline. Retrieved from [Link]

-

Kanyiva, K. S., et al. (2024). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 20, 542-549. Available at: [Link]

-

Lee, I., et al. (1996). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, 1999-2006. Available at: [Link]

-

Lee, S.-C., et al. (2023). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. ResearchGate. Available at: [Link]

-

Ren, J., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 11(11), 1035-1041. Available at: [Link]

-

Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Retrieved from [Link]

-

Li, J., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1222881. Available at: [Link]

-

YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). Retrieved from [Link]

-

Chochos, C. L., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2736. Available at: [Link]

-

Corregidor, C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12051-12057. Available at: [Link]

-

Allen, J. G., et al. (1965). Aromatic polyfluoro-compounds. Part XXVII. Reactions of pentafluoro-aniline, -N-methylaniline, and -NN-dimethylaniline with nucleophiles. Journal of the Chemical Society (Resumed), 6329-6334. Available at: [Link]

-

Birchall, J. M., et al. (1970). Homolytic reactions of perfluoroaromatic compounds. Part IV. Formation of pentafluorophenyl radicals from pentafluoroaniline, and their reactions with aromatic compounds. Journal of the Chemical Society C: Organic, 449-453. Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Homolytic reactions of perfluoroaromatic compounds. Part IV. Formation of pentafluorophenyl radicals from pentafluoroaniline, and their reactions with aromatic compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emergence of 2-(Pentafluorosulfur)aniline in Modern Chemistry

An in-depth technical guide to the theoretical studies of 2-(Pentafluorosulfur)aniline, designed for researchers, scientists, and professionals in drug development.